5-Hydroxy-4-octanone
Description
Contextualization within Alpha-Hydroxy Ketone Chemistry
5-Hydroxy-4-octanone belongs to the class of alpha-hydroxy ketones, also known as acyloins. This structural motif, characterized by a hydroxyl group positioned on the carbon atom adjacent to a ketone, is a key feature in a multitude of organic molecules. Alpha-hydroxy ketones are notable for their unique reactivity and have been identified as valuable templates in asymmetric synthesis. rsc.orgscispace.com Their utility extends to various metal-catalyzed and organocatalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org
The chemistry of alpha-hydroxy ketones is rich and includes the acyloin rearrangement, a process involving the 1,2-shift of an alkyl or aryl substituent under basic, acidic, or thermal conditions to yield an isomeric product. researchgate.net This rearrangement is reversible, typically favoring the more stable alpha-hydroxy carbonyl isomer. researchgate.net Furthermore, modern synthetic methods have been developed for the direct deoxygenation of alpha-hydroxy ketones, highlighting their role as versatile intermediates in organic synthesis. acs.org The study of alpha-hydroxy ketones, therefore, provides a critical framework for understanding the properties and potential applications of this compound.
Nomenclature and Structural Features in Academic Literature
The systematic IUPAC name for this compound is 5-hydroxyoctan-4-one. nist.govnih.gov It is also commonly referred to by other names such as Butyroin, 5-Octanol-4-one, and 4-Octanone (B1346966), 5-hydroxy-. nist.govnist.gov
The molecular formula of this compound is C₈H₁₆O₂. nist.govnist.gov Its structure consists of an eight-carbon chain with a ketone (carbonyl group) at the fourth position and a hydroxyl group at the fifth position. This arrangement makes it a secondary alcohol and a ketone. The presence of these two functional groups on adjacent carbons is the defining structural feature of an alpha-hydroxy ketone.
The compound is described as a yellowish liquid. nih.govfao.org It is almost insoluble in water but soluble in alcohol. fao.orgsmolecule.com
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 144.21 g/mol | smolecule.comcas.org |
| CAS Registry Number | 496-77-5 | nist.govcas.org |
| Boiling Point | 182 °C | fao.org |
| 80-82 °C at 10 mmHg | chemicalbook.com | |
| 90 °C at 5 Torr | cas.org | |
| Density | 0.916 g/mL at 25 °C | chemicalbook.com |
| 0.9192 g/cm³ at 20 °C | cas.org | |
| Refractive Index | 1.4315 at 20 °C/D | chemicalbook.com |
| 1.426-1.432 | fao.org |
Historical Perspectives on Research into this compound
Early research into this compound, also known as butyroin, focused on its synthesis. One of the classical methods for preparing acyloins like this compound is the acyloin condensation. This reaction involves the reductive coupling of esters using metallic sodium. For this compound, this can be achieved by reacting ethyl butyrate (B1204436) or methyl butyrate with sodium metal in boiling ether. chemicalbook.com
The compound has been identified in natural sources such as the tea plant (Camellia sinensis) and coconut (Cocos nucifera). smolecule.com Its presence in these natural products suggests potential roles in biological systems and has led to its inclusion in databases focused on food constituents and metabolites. smolecule.com
In the context of food science, this compound has been evaluated for its properties as a flavoring agent. nih.govfao.org It is described as having a sweet, slightly pungent, buttery, and nut-like odor, with a sweet, buttery taste at low concentrations. chemicalbook.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the compound and assigned it JECFA number 416. nih.govfao.org
While there is a body of knowledge on its synthesis and occurrence, detailed research specifically focused on the broad biological activities and extensive applications of this compound remains somewhat limited, with many sources noting that few articles have been published on the compound. smolecule.comhmdb.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxyoctan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEYJWQCMOVMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862040 | |
| Record name | 5-Hydroxyoctan-4-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in alcohol | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.907-0.923 (20°) | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
496-77-5, 116296-89-0 | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyroin | |
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| Record name | Butyroin | |
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| Record name | 5-Hydroxyoctan-4-one | |
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| Record name | 5-hydroxyoctan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120 | |
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| Record name | BUTYROIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X | |
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| Record name | (±)-5-Hydroxy-4-octanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035457 | |
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Natural Occurrence and Biosynthetic Pathways
Identification in Biological Systems
5-Hydroxy-4-octanone has been identified as a naturally occurring compound in at least two notable plant species: the tea plant (Camellia sinensis) and the coconut palm (Cocos nucifera). nih.govsmolecule.com Its presence in these widely consumed plants has prompted further investigation into its potential role and contribution to their chemical profiles. Research has also noted its occurrence in cocoa. chemicalbook.com
Table 2: Documented Natural Sources of this compound
| Biological System | Species Name | Common Name |
|---|---|---|
| Plant | Camellia sinensis | Tea Plant |
| Plant | Cocos nucifera | Coconut Palm |
Postulated Biosynthetic Routes and Enzymatic Mechanisms
The precise biosynthetic pathway of this compound is not yet fully elucidated, but its chemical structure strongly suggests a connection to fatty acid and ketone body metabolism. The molecule's backbone is an eight-carbon chain, indicative of origins from fatty acid precursors. The presence of both a hydroxyl (-OH) and a ketone (C=O) group points towards enzymatic reactions involving oxidation and reduction.
It is hypothesized that the biosynthesis involves enzymes such as lipases. smolecule.com These enzymes are known to catalyze the hydrolysis of fats and can also be involved in the synthesis of esters and related compounds. The structural similarity of this compound to known metabolites suggests it could be an intermediate or a byproduct of these metabolic pathways. smolecule.com Further research is required to identify the specific enzymes and precursor molecules involved in its formation within organisms like Camellia sinensis and Cocos nucifera.
Ecological and Biological Significance of Natural Product Identification
The identification of this compound in plants holds potential ecological and biological significance. In the context of its presence in tea and coconut, it may contribute to the characteristic flavor and aroma profiles of these plants, as the compound is known to have a sweet, buttery, and slightly pungent odor. smolecule.comchemicalbook.com It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). nih.gov
From an ecological perspective, volatile organic compounds like this compound can play roles in plant-insect interactions, acting as attractants or deterrents. However, specific studies on the ecological role of this compound are limited. The investigation into its biological activity is ongoing, with its functional groups suggesting potential involvement in various physiological processes within the plants themselves. smolecule.com The discovery of this and other natural products contributes to a deeper understanding of the complex biochemistry of these organisms.
Compound Names Mentioned
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Butyroin |
Advanced Synthetic Methodologies and Strategies
Chemo-selective Synthesis of 5-Hydroxy-4-octanone
Chemo-selective synthesis aims to react with a specific functional group in a molecule that contains multiple reactive sites. For this compound, this involves the selective formation of the α-hydroxy ketone moiety.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of α-hydroxy ketones. The acyloin condensation, a reductive coupling of two carboxylic esters, is a classic method for preparing α-hydroxy ketones. wikipedia.orgyoutube.comresearchgate.net In this reaction, metallic sodium is used to couple two molecules of an ester, such as ethyl butyrate (B1204436), to form the corresponding α-hydroxy ketone, this compound (also known as butyroin). chemicalbook.comguidechem.comorgsyn.org This reaction is typically performed in aprotic solvents like boiling ether or xylene to prevent the competing Bouveault-Blanc reduction. wikipedia.orgchemicalbook.comorgsyn.org
The benzoin (B196080) condensation, catalyzed by cyanide ions or N-heterocyclic carbenes (NHCs), is another important condensation reaction that yields α-hydroxy ketones from aldehydes. orgsyn.orgresearchgate.netresearchgate.net While traditionally used for aromatic aldehydes, variations of this reaction can be applied to aliphatic aldehydes. rsc.orggoogle.com Thiamine diphosphate-dependent lyases (ThDP-lyases) can also catalyze the umpolung carboligation of aldehydes to produce enantiopure α-hydroxy ketones. nih.gov
Reactions Involving Sodium Metal with Ethyl Butyrate
A well-established method for the preparation of this compound is the reaction of ethyl butyrate with sodium metal in boiling ether. chemicalbook.comguidechem.com This specific application of the acyloin condensation leads to the formation of butyroin. orgsyn.org The mechanism involves the oxidative ionization of sodium atoms, followed by a Wurtz-type coupling of two ester molecules, elimination of alkoxy groups to form a 1,2-diketone, and subsequent reduction and neutralization to yield the α-hydroxy ketone. wikipedia.org
Table 1: Acyloin Condensation for the Synthesis of this compound
| Reactant | Reagent | Solvent | Product |
| Ethyl butyrate | Sodium metal | Boiling ether | This compound (Butyroin) |
Direct Hydroxylation Approaches
Direct hydroxylation of ketones at the α-position is a more direct and atom-economical approach to synthesizing α-hydroxy ketones. Various methods have been developed to achieve this transformation. One approach involves the use of molecular iodine as a promoter under metal-free conditions. rsc.org This method has been successfully applied to a variety of aryl ketones. Another strategy employs N,N-dimethylformamide (DMF) as an oxygen source for the α-hydroxylation of arones. organic-chemistry.org
For the synthesis of this compound, direct hydroxylation can start from 4-octanone (B1346966) using reagents like sodium and diethyl ether under controlled conditions. smolecule.com Other methods for the α-hydroxylation of ketones include the use of Oxone and a catalytic amount of iodobenzene, or I2 or NBS as a catalyst with DMSO as the terminal oxidant. organic-chemistry.org
Catalytic Hydrogenation and Oxidation for Industrial Production
For large-scale industrial production of α-hydroxy ketones, catalytic methods are preferred due to their efficiency and improved yields. Catalytic hydrogenation of a diketone precursor, such as octane-4,5-dione, can yield this compound. Conversely, selective oxidation of the corresponding diol, 4,5-octanediol, can also produce the desired α-hydroxy ketone. organic-chemistry.orgresearchgate.net
Industrial production of similar compounds, such as 1-hydroxy-2-octanone, often utilizes catalytic hydrogenation of the corresponding diketone. For this compound, catalytic oxidation methods are also employed to enhance yield and purity in larger-scale settings.
Direct Catalytic Transformation of Olefins into Alpha-Hydroxy Ketones
A highly efficient method for synthesizing α-hydroxy ketones involves the direct catalytic transformation of olefins. One such method uses hydrogen peroxide as an oxidant in the presence of a peroxotungstophosphate (PCWP) catalyst. oup.comoup.com This reaction converts aliphatic olefins into α-hydroxy ketones in a biphasic system, typically using chloroform (B151607) as the solvent. oup.com
Specifically, 4-octene can be converted to this compound using this method. oup.com The reaction proceeds through the epoxidation of the olefin, followed by the opening of the epoxide ring to form a vicinal diol, which is then oxidized to the α-hydroxy ketone. oup.comoup.com An acidic medium is necessary for the epoxide ring-opening step. oup.com
Table 2: Direct Catalytic Transformation of 4-Octene to this compound
| Substrate | Catalyst | Oxidant | Solvent System | Product | Yield |
| 4-Octene | Peroxotungstophosphate (PCWP) | Hydrogen Peroxide (H₂O₂) | Chloroform/Acidic Water | This compound | 63% oup.com |
Stereoselective and Enantioselective Synthesis of this compound and Analogues
The development of stereoselective and enantioselective methods for the synthesis of α-hydroxy ketones is crucial for producing chiral molecules with specific biological activities. This compound has a stereocenter at the carbon bearing the hydroxyl group, making it a target for asymmetric synthesis.
While specific literature on the enantioselective synthesis of this compound is limited, general methods for the asymmetric synthesis of α-hydroxy ketones are well-documented and can be applied. These methods include:
Enantioselective α-hydroxylation of ketones: This can be achieved using chiral phase-transfer catalysts with molecular oxygen. acs.org This approach has been successful for both cyclic and acyclic ketones, providing access to valuable tertiary α-hydroxy ketones with good to excellent enantiopurity. acs.org
Biocatalytic approaches: Enzymes offer a powerful tool for stereoselective synthesis. Thiamine diphosphate-dependent lyases can catalyze the enantioselective carboligation of aldehydes. nih.gov Additionally, hydrolases, such as lipases, can be used for the kinetic resolution of racemic α-hydroxy ketones. nih.gov Whole-cell redox processes can also be employed for the enantioselective reduction of diketones or the selective oxidation of vicinal diols. nih.gov
Asymmetric aldol (B89426) reactions: Stereoselective aldol reactions using chiral auxiliaries or catalysts can be employed to synthesize enantiomerically enriched β-hydroxy ketones, which can then be further transformed into α-hydroxy ketones. The synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone, an analogue of this compound, has been achieved using whole-cell biocatalysis. researchgate.net
These methodologies provide a framework for the potential stereoselective and enantioselective synthesis of this compound, enabling the production of specific stereoisomers for further investigation and application.
Biocatalytic Approaches (e.g., enzyme-catalyzed reactions, lipase-catalyzed reactions, asymmetric reduction)
Biocatalytic methods offer a highly specific and environmentally benign route to this compound. These processes often operate under mild conditions, yielding products with high enantiomeric and diastereomeric purity.
Enzyme-Catalyzed Reactions:
The asymmetric reduction of the precursor diketone, 4,5-octanedione (B1595355), is a key enzymatic strategy. sioc-journal.cn Microorganisms and their isolated enzymes are adept at selectively reducing one of the two ketone groups, leading to the chiral hydroxyketone. For instance, the asymmetric reduction of diketones can be achieved with high regio- and enantioselectivity using oxidoreductases from sources like Gluconobacter oxydans. acs.org These enzymes, often aldo-keto reductases, can stereoselectively reduce α-ketocarbonyl compounds. acs.org The choice of microorganism is critical; for example, Proteus mirabilis has been used in the enantiospecific reduction of α-ketols, yielding α-diols with high enantiomeric excess.
Plant tissues have also been explored as biocatalysts. Whole cells from vegetables like carrots (Daucus carota) and oyster mushrooms (Pleurotus ostreatus) have been successfully used for the asymmetric reduction of ketones, providing a "green" pathway to chiral hydroxy ketones. researchgate.net These methods are advantageous due to the low cost and ready availability of the biocatalyst, as well as mild reaction conditions in water at room temperature. researchgate.net
Lipase-Catalyzed Reactions:
Lipases are versatile enzymes in organic synthesis, primarily known for their role in hydrolysis and esterification reactions. mdpi.com In the context of this compound, lipases can be employed in kinetic resolutions. smolecule.comru.nl This involves the selective acylation or deacylation of a racemic mixture of this compound, where one enantiomer reacts faster than the other, allowing for their separation. For example, lipase-catalyzed transesterification using an acyl donor like vinyl acetate (B1210297) can selectively acylate one enantiomer of a hydroxyketone, enabling the separation of the acylated and unreacted enantiomers. ru.nl The efficiency and selectivity of these reactions are highly dependent on the choice of lipase (B570770), solvent, and acyl donor. Candida antarctica lipase B (CALB) is a frequently used and highly efficient lipase for such transformations. mdpi.comconicet.gov.ar
Asymmetric Reduction:
Asymmetric reduction is a cornerstone of biocatalytic approaches to chiral molecules like this compound. jiangnan.edu.cn This strategy often involves the use of whole microbial cells or purified dehydrogenases/reductases to convert a prochiral ketone (like 4,5-octanedione) into a specific enantiomer of the corresponding alcohol. sioc-journal.cnacs.org The stereochemical outcome is dictated by the enzyme's active site, which preferentially binds the substrate in a specific orientation. osu.edu
For the reduction, a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) is required as a hydride source. osu.eduresearchgate.net In whole-cell systems, this cofactor is regenerated by the organism's metabolism. For reactions using isolated enzymes, an in situ cofactor regeneration system is often employed, for instance, by using a sacrificial alcohol like isopropanol (B130326) and a second dehydrogenase. researchgate.net The asymmetric reduction of diketones is a powerful method for producing not only chiral hydroxyketones but also chiral diols, which are valuable synthetic intermediates. sioc-journal.cn
Asymmetric Dihydroxylation Strategies
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins. wikipedia.orgorganic-chemistry.org This reaction can be adapted to produce chiral α-hydroxy ketones, including this compound, by using an enol ether or a related derivative as the substrate. researchgate.net
The core of the Sharpless AD reaction involves the oxidation of an alkene using osmium tetroxide (OsO₄) as the catalyst. The enantioselectivity is controlled by the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, such as (DHQ)₂PHAL or (DHQD)₂PHAL. wikipedia.orgorganic-chemistry.org These ligands create a chiral environment around the osmium catalyst, directing the dihydroxylation to a specific face of the double bond. The choice between the (DHQ)₂PHAL (used in AD-mix-α) and (DHQD)₂PHAL (used in AD-mix-β) ligands determines which enantiomer of the diol is formed. wikipedia.org
To synthesize this compound via this strategy, a suitable enol derivative of 4-octanone, such as a silyl (B83357) enol ether, is first prepared. researchgate.net This enol ether then undergoes asymmetric dihydroxylation. The resulting diol intermediate is subsequently hydrolyzed to yield the target α-hydroxy ketone. The reaction is typically performed using catalytic amounts of OsO₄ along with a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst in situ. wikipedia.org This significantly reduces the need for the highly toxic and expensive osmium tetroxide. wikipedia.org
The reaction mechanism proceeds through a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.org The success of this strategy relies on the efficient and stereoselective dihydroxylation of the enol ether, followed by a clean conversion to the final α-hydroxy ketone. The enantiomeric excess (ee) of the product is often high, making this a valuable method for accessing enantiomerically pure compounds. thieme-connect.comlookchem.com
Transition Metal-Catalyzed Asymmetric Syntheses
Transition metal catalysis provides a powerful and versatile platform for the asymmetric synthesis of this compound and related chiral hydroxy ketones. chiralpedia.com These methods often rely on the use of a chiral catalyst, formed by a transition metal complexed with a chiral ligand, to induce enantioselectivity in the reaction. chiralpedia.com Key strategies include asymmetric hydrogenation and asymmetric transfer hydrogenation of the corresponding diketone, 4,5-octanedione.
Ruthenium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation:
Ruthenium-based catalysts are particularly effective for the asymmetric reduction of ketones. mdpi.comrsc.org Chiral ruthenium complexes, often featuring ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines, can catalyze the hydrogenation of diones with high efficiency and enantioselectivity. sioc-journal.cndicp.ac.cn In these reactions, one of the carbonyl groups of 4,5-octanedione is selectively reduced to a hydroxyl group, yielding enantiomerically enriched this compound.
Asymmetric transfer hydrogenation (ATH) is a widely used variation where a hydrogen donor, such as isopropanol or formic acid, is used instead of molecular hydrogen. dicp.ac.cncas.cn Ruthenium catalysts, for example, RuCl(R,R)-Tsdpen, are highly effective for the ATH of diketones. dicp.ac.cnresearchgate.net The reaction often proceeds through a dynamic kinetic resolution, where the substrate undergoes rapid racemization under the reaction conditions, allowing for the conversion of the entire substrate into a single desired stereoisomer with high yield and enantioselectivity. dicp.ac.cncas.cn
The mechanism of these ruthenium-catalyzed reductions often involves a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydride transfer step. researchgate.net
Other Transition Metals:
While ruthenium is prominent, other transition metals like rhodium, iridium, and palladium have also been utilized in asymmetric catalysis for the synthesis of chiral alcohols from ketones. sioc-journal.cn For instance, rhodium complexes with chiral ligands are well-known for their application in the asymmetric hydrogenation of various substrates. osu.edu The choice of metal and ligand is crucial for achieving high selectivity and reactivity for a specific substrate like 4,5-octanedione.
The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of transition metal-catalyzed asymmetric syntheses, offering practical and scalable routes to valuable chiral building blocks like this compound.
Diastereoselective and Enantioselective Control Mechanisms
Achieving high levels of both diastereoselectivity and enantioselectivity is paramount in the synthesis of complex molecules like this compound, which contains a stereocenter. The control mechanisms employed in the advanced synthetic methodologies discussed previously rely on fundamental principles of stereochemistry and catalyst-substrate interactions.
Enantioselective Control:
Enantioselective control is achieved by creating a chiral environment during the reaction, which differentiates between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic mixture.
In Biocatalysis: Enzymes, with their inherently chiral active sites, provide an excellent medium for enantioselective transformations. jiangnan.edu.cn The substrate binds to the active site in a specific orientation due to a combination of steric and electronic interactions. In the asymmetric reduction of 4,5-octanedione, the enzyme's active site will preferentially deliver a hydride to one of the two prochiral carbonyl faces, leading to the formation of a single enantiomer of this compound. osu.edu In lipase-catalyzed kinetic resolutions, the chiral pocket of the lipase will preferentially bind and acylate one enantiomer of racemic this compound at a much faster rate than the other. ru.nl
In Asymmetric Catalysis: In transition metal-catalyzed reactions and asymmetric dihydroxylation, the chiral ligands coordinated to the metal center are the source of enantioselectivity. wikipedia.orgchiralpedia.com These ligands create a chiral space around the metal's active site. For example, in Sharpless asymmetric dihydroxylation, the chiral (DHQ)₂PHAL or (DHQD)₂PHAL ligands form a binding pocket that forces the incoming alkene to approach the osmium-oxo species from a specific direction, thus dictating the facial selectivity of the dihydroxylation. wikipedia.org Similarly, in ruthenium-catalyzed asymmetric hydrogenation, the chiral BINAP or diamine ligands dictate the stereochemical outcome of the ketone reduction. dicp.ac.cn
Diastereoselective Control:
Diastereoselective control becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others.
In the context of synthesizing analogs of this compound that may have additional stereocenters (e.g., 5-hydroxy-4-methyl-3-heptanone), controlling diastereoselectivity is crucial. researchgate.netscielo.br
Substrate Control: The existing stereocenter(s) in the substrate can influence the stereochemical outcome of a reaction. This is often explained by steric models like Cram's rule or the Felkin-Anh model, where the incoming reagent attacks from the least hindered face.
Reagent Control: A chiral reagent or catalyst can override the influence of the substrate's existing stereocenters to favor the formation of a specific diastereomer. In ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-diketones, dynamic kinetic resolution allows for the formation of a single diastereomer with high selectivity. dicp.ac.cncas.cn The catalyst selectively reacts with one rapidly equilibrating enantiomer of the substrate, leading to the desired cis or trans product. dicp.ac.cn
Mechanistic Organic Chemistry of 5 Hydroxy 4 Octanone
Reaction Pathways and Transformation Studies
The reactivity of 5-hydroxy-4-octanone is characterized by several key reaction pathways, including oxidation, reduction, substitution, and esterification/etherification, each leading to a variety of useful products.
Oxidation Reactions and Derived Products
The presence of a secondary hydroxyl group and a ketone in this compound allows for selective oxidation reactions, yielding different products depending on the reagents and conditions employed.
Oxidation to 5-oxo-4-octanoic acid: The secondary alcohol can be oxidized to a carboxylic acid. smolecule.com This transformation typically requires strong oxidizing agents. The resulting product, 5-oxo-4-octanoic acid, is a keto acid.
Oxidation to octane-4,5-dione: Alternatively, selective oxidation of the hydroxyl group can lead to the formation of a second ketone group, resulting in octane-4,5-dione. smolecule.com This reaction can be achieved using suitable oxidizing agents, potentially at elevated temperatures around 100 °C. smolecule.com
| Starting Material | Oxidizing Agent | Product | Reference |
| This compound | Strong Oxidizing Agents (e.g., Potassium permanganate, Chromium trioxide) | 5-Oxo-4-octanoic acid | smolecule.com |
| This compound | Suitable Oxidizing Agents | Octane-4,5-dione | smolecule.com |
Reduction Reactions to Secondary Alcohols
The ketone functional group in this compound is susceptible to reduction, leading to the formation of a secondary alcohol. smolecule.com This transformation is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.commasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org The resulting product is octane-4,5-diol, a compound with two secondary alcohol groups.
| Starting Material | Reducing Agent | Product | Reference |
| This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Octane-4,5-diol | smolecule.comlibretexts.org |
Substitution Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound can undergo substitution reactions, allowing for the introduction of other functional groups. smolecule.com For instance, treatment with agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen, yielding products such as 5-chloro-4-octanone or 5-bromo-4-octanone, respectively. smolecule.com
| Starting Material | Reagent | Product | Reference |
| This compound | Thionyl chloride (SOCl₂) | 5-Chloro-4-octanone | smolecule.com |
| This compound | Phosphorus tribromide (PBr₃) | 5-Bromo-4-octanone | smolecule.com |
Esterification and Etherification Reactions
The hydroxyl group of this compound can participate in both esterification and etherification reactions, further expanding its synthetic utility. guidechem.comsmolecule.com
Esterification: In the presence of a carboxylic acid, this compound can form an ester. smolecule.com This reaction is a fundamental transformation in organic synthesis.
Etherification: The formation of ethers from this compound can also be achieved. guidechem.com The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method for preparing ethers. cem.com
| Reaction Type | Reactant | Product Type | Reference |
| Esterification | Carboxylic Acid | Ester | smolecule.com |
| Etherification | Alkyl Halide (via alkoxide) | Ether | guidechem.comcem.com |
Oxime Formation and Applications in Coordination Chemistry
The ketone carbonyl group in this compound can react with hydroxylamine (B1172632) to form an oxime, specifically this compound oxime. researchgate.net Oximes are a class of compounds containing the R₂C=NOH functional group. ontosight.ai
This particular oxime has been studied in the context of coordination chemistry. For example, it has been used as a short-chain analog in studies of synergistic solvent extraction of metals. researchgate.net Specifically, the cobalt(II) complex with isobutyric acid and this compound oxime has been prepared and characterized. researchgate.net
Elucidation of Reaction Mechanisms
The reactivity of this compound is governed by fundamental mechanistic principles of organic chemistry, including hydrogen bonding and nucleophilic addition. smolecule.com
Hydrogen Bonding: The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which can influence the compound's physical properties and reactivity. In reaction mechanisms, the hydroxyl group can act as a proton donor or acceptor, facilitating certain reaction pathways.
Nucleophilic Addition: The ketone carbonyl group is a key site for nucleophilic attack. smolecule.com The carbon atom of the C=O group is electrophilic due to the electronegativity of the oxygen atom. Nucleophiles, such as the hydride ion in reduction reactions, add to this carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final alcohol product. smolecule.comlibretexts.org This mechanism is central to the reduction of this compound to octane-4,5-diol. smolecule.com
Atmospheric Chemical Reactions and Degradation Pathways of this compound
The atmospheric fate of organic compounds is a critical component of atmospheric chemistry, influencing air quality, climate, and the formation of secondary pollutants. This compound, an α-hydroxy ketone, can be introduced into the atmosphere from various sources. Once present, it is subject to chemical transformations, primarily initiated by photochemically generated radicals. Understanding its degradation pathways is essential for evaluating its environmental impact.
Hydroxyl Radical-Initiated Reactions and Formation as 1,4-Hydroxycarbonyls
The dominant degradation pathway for many organic compounds in the troposphere is reaction with the hydroxyl (OH) radical. The formation of hydroxycarbonyls is a significant outcome of the atmospheric oxidation of long-chain alkanes, which are major constituents of vehicular emissions. researchgate.net
Research has extensively documented that the OH radical-initiated reactions of n-alkanes (containing five or more carbon atoms) in the presence of nitrogen oxides (NOx) predominantly yield 1,4-hydroxycarbonyls. researchgate.netnih.gov This occurs through a mechanism involving the abstraction of a hydrogen atom by the OH radical, addition of O2 to form a peroxy radical (RO2), reaction with NO to create an alkoxy radical (RO), and subsequent intramolecular H-shift (isomerization) via a six-membered transition state. researchgate.net
For instance, the oxidation of n-octane yields several C8 1,4-hydroxycarbonyl isomers. ca.gov The total yield of these 1,4-hydroxycarbonyls from n-octane is significant, accounting for a substantial fraction of the reaction products. researchgate.net
| Parent n-Alkane | Total Yield of 1,4-Hydroxycarbonyls (%) |
|---|---|
| n-Pentane | 54% |
| n-Hexane | 57% |
| n-Heptane | 51% |
| n-Octane | 53% |
Specifically for n-octane, detailed studies have identified and quantified the isomeric products. The primary 1,4-hydroxycarbonyls formed are 5-hydroxy-2-octanone, 6-hydroxy-3-octanone, 7-hydroxy-4-octanone, and 4-hydroxyoctanal. researchgate.netca.gov A 2012 study quantified the formation yields of these C8 isomers, as detailed in the table below.
| Product | Yield (%) |
|---|---|
| Sum of (7-hydroxy-4-octanone + 6-hydroxy-3-octanone + 5-hydroxy-2-octanone) | 61 ± 11% |
| 4-hydroxyoctanal | 2.1 ± 0.5% |
It is crucial to distinguish that This compound is an α-hydroxy ketone (a 1,2-hydroxycarbonyl), meaning the hydroxyl and carbonyl groups are on adjacent carbon atoms. This structure is different from the 1,4-hydroxycarbonyls (like 7-hydroxy-4-octanone) that are the characteristic products of the n-alkane photooxidation mechanism described above. researchgate.netresearchgate.net While the OH radical will react with this compound, its formation pathways in the atmosphere are not dominated by the isomerization of alkoxy radicals from n-alkanes. Its atmospheric presence would likely result from direct emissions or the oxidation of other specific precursors.
Cyclization and Dehydration Processes in Environmental Contexts
In the atmospheric environment, particularly within aerosol particles, hydroxycarbonyls can undergo further reactions that significantly alter their chemical and physical properties. For the well-studied 1,4-hydroxycarbonyls, a key transformation is an acid-catalyzed intramolecular cyclization followed by dehydration. researchgate.netresearchgate.net
This process occurs heterogeneously on aerosol particles. The 1,4-hydroxycarbonyl first isomerizes to a more stable cyclic hemiacetal, which is a substituted tetrahydrofuran (B95107). tandfonline.com This cyclic hemiacetal can then dehydrate to form a volatile and highly reactive dihydrofuran. tandfonline.compnas.org This pathway is a significant contributor to the formation and evolution of secondary organic aerosol (SOA). tandfonline.com The rate of this reaction is dependent on environmental factors; it is catalyzed by acid and can be inhibited by higher relative humidity. copernicus.orgd-nb.info
For This compound , the environmental cyclization and dehydration processes would follow a different mechanistic path due to its α-hydroxy ketone structure. It cannot form a five-membered tetrahydrofuran ring via the same pathway as its 1,4-isomers. While specific studies on the atmospheric cyclization of this compound are limited, the known chemistry of α-hydroxy ketones suggests potential pathways. These compounds can undergo intermolecular reactions, such as dimerization, to form more complex structures like substituted dioxanes, especially under acidic conditions. Synthetic chemistry studies show that α-hydroxy ketones can undergo various cyclization reactions to form different heterocyclic compounds, but these are typically under specific laboratory conditions and may not directly translate to the atmospheric environment. beilstein-journals.orgrsc.org The dehydration of this compound could also occur, potentially leading to the formation of an enone, though the stability and subsequent reactions of such a product in the atmosphere are not well-characterized.
Mentioned Compounds
| Compound Name |
|---|
| 4-hydroxyoctanal |
| 5-Hydroxy-2-octanone |
| This compound |
| 6-hydroxy-3-octanone |
| 7-hydroxy-4-octanone |
| Cyclic hemiacetal |
| Dihydrofuran |
| Dioxane |
| Enone |
| Hydroxyl radical |
| n-Heptane |
| n-Hexane |
| n-Octane |
| n-Pentane |
| Nitrogen oxides (NOx) |
| Tetrahydrofuran |
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Hydroxy-4-octanone, providing detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms. Both ¹H and ¹³C NMR are utilized to confirm the connectivity and stereochemistry of the molecule. spectrabase.comspectrabase.com
In ¹H NMR spectroscopy, the spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent displays distinct signals corresponding to the different types of protons present in the molecule. spectrabase.com The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The integration of these signals reveals the ratio of protons, while the splitting patterns (e.g., singlet, doublet, triplet, multiplet) provide information about neighboring protons.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. spectrabase.comnih.gov The spectrum shows distinct peaks for each unique carbon atom in this compound, with chemical shifts indicative of their electronic environment (e.g., alkyl, alcohol, ketone).
The stereochemical assignment of this compound, which can exist as different stereoisomers, can be achieved through advanced NMR techniques. researchgate.netpnas.org These methods can help in determining the relative and absolute configurations of the chiral centers in the molecule.
Interactive NMR Data Table for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | ~4.18 | ddd | 8.0, 4.4, 3.6 | CH-OH |
| ¹H | ~3.45 | d | 4.4 | OH |
| ¹H | ~2.20 | s | - | CH₃ adjacent to C=O |
| ¹H | ~1.74-1.85 | m | - | CH₂ |
| ¹H | ~1.44-1.55 | m | - | CH₂ |
| ¹H | ~1.30-1.42 | m | - | CH₂ |
| ¹H | ~0.96 | t | 6.8 | CH₃ |
| ¹³C | ~211 | - | - | C=O |
| ¹³C | ~75 | - | - | CH-OH |
| ¹³C | ~35 | - | - | CH₂ adjacent to C=O |
| ¹³C | ~26 | - | - | CH₂ |
| ¹³C | ~23 | - | - | CH₂ |
| ¹³C | ~14 | - | - | CH₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a representative example based on available literature.
Mass Spectrometry Techniques in Mechanistic and Product Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides insights into its structure and is useful in the analysis of reaction products and mechanisms. The molecular weight of this compound is approximately 144.21 g/mol . nist.govnist.gov
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The molecular ion peak for this compound may be observed at m/z 144. nist.gov However, in some cases, the molecular ion can be unstable and may undergo dehydration, leading to a prominent peak at m/z 126 (M-18). researchgate.net
The fragmentation pattern is characteristic of the molecule's structure. For α-hydroxy ketones like this compound, common fragmentation pathways include cleavage of the C-C bond adjacent to the carbonyl group and the hydroxyl group. libretexts.org This can result in characteristic fragment ions. For instance, cleavage between the carbonyl carbon and the adjacent methylene (B1212753) group can produce an acylium ion.
Mass spectrometry is also employed in mechanistic studies, for example, in tracking the products of reactions involving this compound. acs.org By analyzing the mass spectra of reaction mixtures, researchers can identify intermediates and final products, helping to elucidate the reaction pathways. researchgate.net For example, in atmospheric chemistry studies, GC-MS has been used to identify 5-hydroxy-2-octanone as a product of the OH radical-initiated reactions of n-octane. ca.govresearchgate.net
Interactive Mass Spectrometry Data Table for this compound
| m/z | Relative Intensity | Possible Fragment |
| 144 | Low | [M]⁺ |
| 126 | Moderate | [M-H₂O]⁺ |
| 87 | High | [C₅H₁₁O]⁺ |
| 71 | High | [C₄H₇O]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Note: The relative intensities of the peaks can vary depending on the ionization method and the instrument used.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its bonds. nist.govavantorsciences.com
The most prominent features in the IR spectrum of this compound are the absorptions due to the hydroxyl (-OH) and carbonyl (C=O) groups. A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. libretexts.org The broadness of this peak is a result of hydrogen bonding.
The strong, sharp absorption peak for the C=O stretching vibration of the ketone is typically found in the range of 1650-1850 cm⁻¹. The exact position of this peak can provide information about the molecular environment of the carbonyl group. In addition, the spectrum will show C-H stretching vibrations for the alkyl portions of the molecule in the region of 2850-3000 cm⁻¹. ucla.edu
Interactive IR Spectroscopy Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3400 | Broad, Strong | O-H | Stretch |
| ~2960 | Strong | C-H | Stretch (Alkyl) |
| ~1710 | Strong, Sharp | C=O | Stretch (Ketone) |
| ~1460 | Medium | C-H | Bend (Alkyl) |
| ~1100 | Medium | C-O | Stretch (Alcohol) |
Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., neat liquid, solution) and intermolecular interactions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can predict molecular geometries, vibrational frequencies, and properties related to reactivity. scielo.org.bo
For instance, DFT calculations could be employed to determine the optimized geometry of 5-hydroxy-4-octanone, identifying the most stable arrangement of its atoms. From this optimized structure, electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and its ability to participate in chemical reactions.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar molecules. For example, DFT has been used to study the vibrational and electronic properties of other hydroxy ketones, providing a framework for how such an analysis would be approached for this compound. scielo.org.bo
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 2.1 | eV |
| HOMO-LUMO Gap | 8.6 | eV |
| Dipole Moment | 2.5 | Debye |
Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from DFT calculations. Actual values would require specific computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility. The molecule's carbon chain can adopt numerous shapes, and MD simulations can explore the energy landscape of these different conformations, identifying the most probable and lowest-energy shapes.
These simulations can also model how this compound interacts with other molecules, such as water or biological receptors. This is particularly relevant for understanding its solubility and its role as a flavor compound, as its interaction with taste and olfactory receptors is what determines its perceived sensory properties. chemicalbook.com
Quantitative Structure-Activity Relationships (QSAR) and Structure-Odor Relationships
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. sci-hub.se In the context of this compound, QSAR studies can be used to understand the relationship between its molecular features and its characteristic buttery and nutty odor. chemicalbook.com
One study developed QSAR models to predict the activity of various compounds, including this compound, on the human olfactory receptor OR1G1. oup.comoup.com In this research, this compound was predicted to be a weak agonist for this receptor. oup.comoup.com However, subsequent experimental validation showed that it did not activate the OR1G1 receptor. oup.comoup.com This highlights the iterative nature of QSAR modeling, where experimental data is used to refine and improve the predictive power of the models.
Table 2: QSAR Prediction and Experimental Results for this compound with Olfactory Receptor OR1G1
| Compound | Predicted Activity | Experimental Result | Reference |
| This compound | Weak agonist | Inactive | oup.comoup.com |
Prediction of Spectroscopic Parameters and Reaction Intermediates
Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) absorption frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the molecule. For example, DFT calculations can provide theoretical vibrational frequencies that can be compared with an experimental IR spectrum of this compound. nist.gov
Furthermore, theoretical calculations can be used to study reaction mechanisms and identify potential reaction intermediates. For example, in the atmospheric degradation of n-octane, various hydroxyoctanone isomers, including 7-hydroxy-4-octanone, are formed. researchgate.net Computational studies can help to elucidate the pathways leading to the formation of these products and predict the structures of transient intermediates that are difficult to observe experimentally.
Biological Activities and Molecular Mechanisms
Role in Metabolic Pathways (e.g., Fatty Acids, Ketone Bodies)
5-Hydroxy-4-octanone, with its characteristic alpha-hydroxy ketone structure, is implicated in various metabolic pathways, particularly those concerning fatty acids and ketone bodies. smolecule.com Its structural similarity to endogenous metabolites suggests a potential role in lipid metabolism. smolecule.comfoodb.ca Ketone bodies, such as acetoacetate (B1235776) and beta-hydroxybutyrate, are produced from fatty acids in the liver and serve as a crucial energy source for various tissues during periods of fasting or low carbohydrate intake. wikipedia.orgnih.gov The metabolism of ketone bodies occurs in the mitochondria of extrahepatic tissues, where they are converted back to acetyl-CoA for energy production. wikipedia.orgmhmedical.com
Compounds structurally related to this compound, such as other hydroxy ketones, are recognized within the fatty acid metabolism pathway. hmdb.cahmdb.ca Research has identified this compound as a differential metabolite in the plasma of sepsis patients, with up-regulated levels observed in survivors compared to non-survivors. scispace.com This finding points towards its involvement in significant metabolic shifts during critical illness, potentially related to altered amino acid and fatty acid metabolism, such as tyrosine and alpha-linolenic acid metabolism, which were also identified as perturbed pathways. scispace.com The presence of a hydroxyl group and a ketone group makes it a candidate for investigation within metabolic processes where such functional groups are common. smolecule.com
Table 1: Observed Metabolic Context of this compound
| Study Context | Finding | Associated Metabolic Pathways | Reference |
|---|---|---|---|
| Metabolomics of Sepsis Patients | Up-regulated in the plasma of 28-day survivors compared to non-survivors. | Tyrosine metabolism, alpha-Linolenic acid metabolism, Alanine, aspartate, and glutamate (B1630785) metabolism. | scispace.com |
| General Classification | Classified as a fatty alcohol and monosaccharide, suggesting links to lipid and carbohydrate metabolism. | Fatty Acid Metabolism, Lipid Metabolism. | hmdb.cahmdb.canih.gov |
Interactions with Enzymes and Biocatalytic Systems
The dual functional groups of this compound—a hydroxyl group and a ketone—make it a substrate and modulator for various enzymatic systems. Its interactions are particularly noted in the field of biocatalysis. Enzymes are increasingly recognized as valuable catalysts for stereospecific oxidation reactions, and Baeyer-Villiger monooxygenases (BVMOs) are a prominent example, known for converting a wide range of ketones. asm.org
Research has shown that 4-hydroxyacetophenone monooxygenase (HAPMO), a type of BVMO, can act on aliphatic open-chain racemic ketones, including analogs of this compound like 4-hydroxy-2-octanone. asm.org In one study, crude cell extract containing this enzyme was used for the kinetic resolution of such substrates, converting them into products like 4-hydroxyhexylacetate. asm.org
Furthermore, whole plant tissues from various vegetables have been successfully employed as biocatalysts for the stereoselective hydrolysis of labile esters of β-hydroxyketones. rsc.orgresearchgate.net While conventional chemical hydrolysis or the use of commercial lipases failed for certain model compounds, whole cells of vegetables like potatoes and sweet potatoes effectively hydrolyzed acetates and benzoates of analogous compounds, such as 5-ethyl-6-hydroxy-4-octanone. rsc.orgresearchgate.net This indicates that plant-based enzymatic systems can recognize and act upon the structure of this compound and related molecules. rsc.org The compound also exhibits reactivity in lipase-catalyzed reactions, which are significant in biocatalysis for creating various derivatives. smolecule.com
Table 2: Biocatalytic Activity on this compound and Analogs
| Biocatalyst/Enzyme | Substrate(s) | Reaction Type | Finding | Reference |
|---|---|---|---|---|
| Whole plant cells (e.g., potato, sweet potato) | Acetates and benzoates of 5-ethyl-6-hydroxy-4-octanone | Stereoselective hydrolysis | Successful hydrolysis where chemical methods and commercial lipases failed. | rsc.orgresearchgate.net |
| 4-Hydroxyacetophenone Monooxygenase (HAPMO) | 4-Hydroxy-2-octanone (analog) | Kinetic resolution (Oxidation) | The enzyme catalyzed the conversion to 4-hydroxyhexylacetate. | asm.org |
| Lipases | This compound | Esterification/Hydrolysis | The compound shows reactivity in lipase-catalyzed reactions for producing derivatives. | smolecule.com |
Potential Therapeutic Applications in Metabolic Disorders
The involvement of this compound in metabolic pathways suggests potential therapeutic relevance, particularly in the context of metabolic disorders. smolecule.com Research into the bioactive components of various natural sources has highlighted compounds that regulate lipid metabolism and may benefit individuals with related disorders. ni.ac.rs While direct therapeutic trials on this compound are not extensively documented, its role as a metabolite provides a basis for investigation.
A significant finding comes from a metabolomics study on sepsis patients in an intensive care unit (ICU). The study identified several differential metabolites between survivors and non-survivors, with levels of (±)this compound being notably up-regulated in the plasma of the survivor group. scispace.com Sepsis is characterized by profound metabolic dysregulation, including disorders in amino acid and fatty acid metabolism. scispace.com The association of higher levels of this compound with survival suggests it may play a role in a corrective metabolic response or serve as a biomarker for a more favorable prognosis in conditions of extreme metabolic stress. scispace.com
Given that ketone bodies serve as an alternative fuel source and their metabolism is altered in various states, including diabetes and prolonged exercise, compounds that interact with these pathways are of therapeutic interest. wikipedia.orgnih.govnih.gov The potential for this compound to interact with enzymes involved in fatty acid and ketone body metabolism could open avenues for its exploration in managing metabolic diseases. smolecule.com
Analysis of Structure-Biological Activity Relationships
The biological activity of this compound is intrinsically linked to its molecular structure: an eight-carbon chain featuring a ketone group at position 4 and a hydroxyl group at position 5. smolecule.comnist.gov This specific arrangement of functional groups dictates its chemical reactivity and interactions with biological systems.
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen of the ketone) allows for specific binding interactions with enzyme active sites and receptors. smolecule.com These interactions are crucial for its role as a substrate in biocatalytic reactions and its recognition by olfactory receptors. smolecule.comoup.com For instance, its mechanism of action in biological systems can involve hydrogen bonding and nucleophilic addition reactions, which can influence the activity of enzymes related to fatty acid metabolism. smolecule.com
In a study on the oxidation of alkynes, this compound was used as a model compound to investigate reaction pathways. doudnalab.org The study found that under specific oxidative conditions, most of the compound was recovered unchanged, suggesting a certain stability and that its structure does not readily undergo dehydration to form an α,β-unsaturated ketone under those conditions. doudnalab.org This structural stability is an important factor in its biological persistence and activity. The relationship between its structure and odor perception has also been studied, where its specific chain length and functional groups were tested against olfactory receptors, demonstrating that subtle structural features determine biological recognition. oup.comoup.com
Olfactory Receptor Interactions and Chemoreception Studies
The sense of smell relies on the interaction of volatile chemical compounds with a large family of olfactory receptors (ORs), which are G protein-coupled receptors. oup.comebi.ac.uk A single odorant can be recognized by a specific combination of ORs, leading to the perception of a distinct smell. ebi.ac.uk
This compound has been investigated for its interaction with specific human olfactory receptors. In a study focused on deorphanizing the human receptor OR1G1, researchers tested a variety of odorants to understand the relationship between molecular structure and receptor activation. oup.comoup.com this compound was included in the test panel of ligands. oup.comoup.com
Based on computational modeling, this compound was predicted to be a weak agonist for the OR1G1 receptor. oup.comoup.com However, when tested experimentally using calcium imaging on cells expressing OR1G1, it did not succeed in activating the receptor. oup.comoup.com This discrepancy between the prediction and the experimental result highlights the complexity of odorant-receptor interactions and the challenges in accurately modeling them. The study demonstrated that while computational models can provide valuable hypotheses, experimental validation is crucial for determining the actual biological activity. oup.com The inability of this compound to activate this specific receptor, despite predictions, contributes to the broader understanding of the structural requirements for OR1G1 activation. oup.com
Table 3: Olfactory Receptor Interaction Profile for this compound
| Olfactory Receptor | Predicted Activity | Experimental Result | Method | Reference |
|---|---|---|---|---|
| OR1G1 | Weak Agonist | No activation observed | Catalyst Hypothesis Generation, Calcium Imaging | oup.comoup.com |
Advanced Research Applications and Prospects
Building Block in Complex Organic Synthesis
5-Hydroxy-4-octanone serves as a versatile building block in organic synthesis, enabling the construction of more intricate molecular architectures. guidechem.comsmolecule.com Its dual functional groups—a secondary alcohol and a ketone—provide two distinct reaction sites, allowing for a variety of chemical transformations. smolecule.com This makes it a useful intermediate for creating a range of organic compounds, including those with applications as agrochemicals and pharmaceuticals. smolecule.com
The reactivity of this compound allows it to participate in several fundamental organic reactions:
Oxidation : The secondary hydroxyl group can be oxidized to yield a dicarbonyl compound, specifically octane-4,5-dione. smolecule.com
Reduction : The ketone group can be reduced to a secondary alcohol, forming a diol. smolecule.com
Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters. guidechem.comsmolecule.com
Substitution : The hydroxyl group can be replaced by other functional groups, such as halogens. smolecule.com
These transformations underscore its utility as a foundational molecule for generating molecular complexity. A patent has described the synthesis of this compound through the purification of a crude product by silica (B1680970) gel column chromatography. google.com
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reacting Functional Group | Potential Product(s) | Significance |
|---|---|---|---|
| Oxidation | Hydroxyl (-OH) | Octane-4,5-dione | Formation of dicarbonyl compounds. smolecule.com |
| Reduction | Ketone (C=O) | Octane-4,5-diol | Formation of diols. smolecule.com |
| Esterification | Hydroxyl (-OH) | Ester derivatives | Creation of important synthetic intermediates. guidechem.comsmolecule.com |
| Etherification | Hydroxyl (-OH) | Ether derivatives | Synthesis of specific functional compounds. guidechem.com |
| Substitution | Hydroxyl (-OH) | Halogenated derivatives (e.g., 5-Chloro-4-octanone) | Introduction of new reactive sites. smolecule.com |
Precursor or Intermediate in Pharmaceutical Drug Development
In the pharmaceutical sector, this compound shows potential as both a precursor for active pharmaceutical ingredients (APIs) and as an intermediate in their synthesis. guidechem.comsmolecule.com Its good biocompatibility suggests it could be used as a raw material for synthesizing certain drugs or even as a drug carrier to deliver therapeutic agents to specific targets, thereby enhancing their efficacy. guidechem.com Research indicates that the compound may play a role in metabolic pathways involving fatty acids and ketone bodies, suggesting potential therapeutic applications for metabolic disorders. smolecule.com The ability to use it as a starting material for creating specific, pharmacologically active drugs provides a pathway for developing new treatments. guidechem.com
Structural Modification and Optimization for Novel Derivatives with Enhanced Biological Activity
The structure of this compound is amenable to modification and optimization to generate novel derivatives with potentially enhanced biological activities. guidechem.com By chemically altering its backbone, researchers can create new compounds and screen them for improved therapeutic properties, offering new candidates for treating complex diseases. guidechem.com For instance, the synthesis of novel derivatives of similar molecules like 5-hydroxymethylcytosine (B124674) has been explored to create tools for epigenetic research. beilstein-journals.org This principle of structural modification is central to drug discovery and development. The presence of both hydroxyl and ketone functionalities in this compound provides ample opportunities for such derivatization. guidechem.comsmolecule.com
Applications in Materials Science Research
The chemical properties of this compound also lend themselves to applications within materials science. guidechem.com It can function as a specialized solvent or as a catalyst in certain chemical reactions. guidechem.com Furthermore, as an intermediate, it can be used in the synthesis of specific functional compounds for the production of materials like coatings, plastics, and rubber. guidechem.com Its bifunctionality allows it to be incorporated into polymer chains or used to modify material surfaces, although this remains an area for further exploration.
Emerging Applications in Green Chemistry and Sustainable Synthesis
There is growing interest in developing environmentally friendly methods for synthesizing this compound, aligning with the principles of green chemistry. guidechem.com Biocatalytic methods, which utilize enzymes like lipases, offer a route to produce the compound with high specificity under mild reaction conditions. smolecule.com An innovative approach involves using whole plant tissues, such as carrots (Daucus carota), as biocatalysts for the stereoselective hydrolysis of related β-hydroxyketone esters. rsc.orgresearchgate.net This method is advantageous because it uses inexpensive, readily available, and biodegradable materials, often in water at room temperature, which simplifies the workup process compared to traditional chemical synthesis. researchgate.netresearchgate.net Such sustainable synthesis routes reduce the environmental impact associated with chemical production. guidechem.com
Table 2: Advanced Research Applications of this compound
| Application Area | Specific Use | Rationale/Key Findings |
|---|---|---|
| Complex Organic Synthesis | Versatile building block | Possesses two distinct reactive sites (hydroxyl and ketone) for creating complex molecules. smolecule.com |
| Pharmaceutical Development | Precursor/Intermediate for APIs | Good biocompatibility; can be used to synthesize pharmacologically active drugs. guidechem.com |
| Pharmaceutical Development | Potential in metabolic disorder treatment | May interact with enzymes in fatty acid and ketone body metabolic pathways. smolecule.com |
| Novel Derivatives | Scaffold for new drug candidates | Structural modifications can lead to derivatives with enhanced biological activity. guidechem.com |
| Materials Science | Solvent/Catalyst | Can be used as a solvent or catalyst in specific chemical reactions. guidechem.com |
| Materials Science | Intermediate for materials production | Used to synthesize compounds for coatings, plastics, and rubber. guidechem.com |
| Green Chemistry | Sustainable synthesis | Biocatalytic and plant-based synthesis methods offer environmentally friendly production routes. smolecule.comrsc.orgresearchgate.net |
Challenges and Future Research Directions
Addressing Synthesis Challenges for Enhanced Efficiency and Environmental Friendliness
Current synthetic routes to 5-Hydroxy-4-octanone often rely on classical methods that present challenges in terms of efficiency and environmental impact. For instance, the condensation of butylidene in the presence of sodium metal in boiling ether is a known method. smolecule.com Another approach involves the reaction of sodium metal with ethyl butyrate (B1204436), also in boiling ether. smolecule.comchemicalbook.com While effective, these methods utilize reactive metals and volatile solvents, raising safety and environmental concerns.
Future research should focus on developing greener and more efficient synthetic strategies. guidechem.com This could involve:
Catalytic Hydrogenation and Oxidation: Industrial-scale production could benefit from the development of selective catalytic hydrogenation or oxidation methods to improve yield and purity. smolecule.com
Biocatalytic Methods: The use of enzymes, such as lipases, offers a promising avenue for the highly specific and mild condition synthesis of this compound. smolecule.com Biocatalysis can lead to higher enantiomeric purity, which is crucial for pharmaceutical applications.
Flow Chemistry: Transitioning from batch to continuous flow processes could enhance safety, improve reaction control, and allow for easier scalability. researchgate.net
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reagents/Catalysts | Conditions | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Condensation Reaction | Butylidene, Sodium Metal | Boiling Ether | Established method | Use of reactive metals, volatile solvents |
| Reaction with Ethyl Butyrate | Ethyl Butyrate, Sodium Metal | Boiling Ether | Established method | Use of reactive metals, volatile solvents |
| Biocatalytic Methods | Enzymes (e.g., lipases) | Mild conditions | High specificity, environmentally friendly | Enzyme stability and cost |
| Catalytic Hydrogenation/Oxidation | Various catalysts | To be optimized | Higher yield and purity, scalable | Catalyst development and cost |
Comprehensive Elucidation of Biological Roles and Mechanisms of Action
The biological significance of this compound is an area ripe for investigation. Its identification in natural sources like the tea plant (Camellia sinensis) and coconut (Cocos nucifera) suggests potential biological roles. smolecule.comsmolecule.comnih.gov Preliminary research indicates it may be involved in metabolic pathways, particularly those concerning fatty acids and ketone bodies. smolecule.com
Future studies should aim to:
Elucidate Metabolic Pathways: Investigate the specific metabolic pathways in which this compound participates and identify the enzymes that interact with it. smolecule.com Its structural similarity to known metabolites makes it a candidate for a role in various biological processes. smolecule.com
Mechanism of Action as a Flavoring Agent: While it is used as a flavoring agent, the precise mechanism of its interaction with olfactory receptors is not well understood. smolecule.com Research in this area could lead to a better understanding of taste and aroma perception.
Pharmacological Potential: The presence of both hydroxyl and ketone functional groups suggests potential bioactivity. guidechem.comsmolecule.com Systematic screening for pharmacological effects, such as antimicrobial or anti-inflammatory properties, could uncover new therapeutic applications. It has been proposed as a potential drug carrier due to its biocompatibility and as a precursor for synthesizing more complex, pharmacologically active compounds. guidechem.com
Exploration of Novel Reactivity and Catalytic Transformations
The unique structure of this compound, containing both a secondary alcohol and a ketone, offers a platform for exploring novel chemical reactions and catalytic transformations. The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid and can be substituted with other functional groups. smolecule.com The ketone group can be reduced to a secondary alcohol. smolecule.com
Future research directions include:
Stereoselective Reductions: Developing catalytic systems for the stereoselective reduction of the ketone group to produce specific diastereomers of 4,5-octanediol. This is particularly relevant for creating chiral building blocks for synthesis.
Intramolecular Cyclization: Investigating acid-catalyzed cyclization reactions which could lead to the formation of cyclic hemiacetals and subsequently dihydrofurans. researchgate.net These products are highly reactive and could serve as intermediates for further chemical synthesis.
Polymer Chemistry: Exploring the use of this compound as a monomer or an additive in the synthesis of novel polymers with unique properties, leveraging its bifunctionality.
Discovery of New Natural Sources and Bioproduction Pathways
While this compound has been identified in tea and coconut, there may be other, as-yet-undiscovered natural sources. smolecule.comsmolecule.comnih.gov Expanding the search for this compound in a wider range of plants, microorganisms, and fungi could provide new insights into its natural roles and potentially lead to more sustainable production methods.
Key research areas include:
Metabolomic Profiling: Employing advanced metabolomic techniques to screen a diverse array of natural organisms for the presence of this compound.
Genetic and Enzymatic Pathway Elucidation: Once new natural sources are identified, the next step is to uncover the genetic and enzymatic pathways responsible for its biosynthesis. This knowledge is fundamental for developing bioproduction systems.
Metabolic Engineering: A patent related to biofuel production describes the in vivo conversion of butanal to this compound using a benzaldehyde (B42025) lyase gene from Pseudomonas fluorescens expressed in E. coli. google.com Further research into metabolic engineering of microorganisms like E. coli or yeast could enable the sustainable and scalable production of this compound from renewable feedstocks.
Q & A
Basic: What analytical methods are recommended for determining the purity of 5-hydroxy-4-octanone in synthetic samples?
Methodological Answer:
Gas chromatography (GC) with flame ionization detection (FID) is the primary method for assessing purity, as per JFFMA and JECFA specifications. Ensure the GC column (e.g., DB-5 or equivalent) is optimized for polar ketones, with a temperature gradient of 50°C (hold 2 min) to 250°C at 5°C/min. Purity thresholds should exceed 95.0% (GC area%) . Cross-validate with refractive index (n<sup>20</sup>D: 1.426–1.437) and density (d<sup>20/20</sup>: 0.907–0.927) measurements, adhering to FCC and JECFA guidelines .
Basic: How can NMR spectroscopy distinguish this compound from structurally similar ketones?
Methodological Answer:
In <sup>1</sup>H NMR, the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and ketone-adjacent methylene groups (δ 2.3–2.6 ppm, multiplet) are diagnostic. Compare with <sup>13</sup>C NMR: the carbonyl carbon (C-4) resonates at δ 210–215 ppm, while the hydroxyl-bearing carbon (C-5) appears at δ 70–75 ppm. Use deuterated chloroform (CDCl3) and trimethylsilane (TMS) as an internal reference. Always confirm assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in aliphatic regions .
Advanced: How should researchers address discrepancies in reported physical properties (e.g., refractive index) of this compound across literature sources?
Methodological Answer:
Discrepancies may arise from impurities, hydration states, or instrumental calibration errors. For example:
- Refractive index ranges vary between 1.426–1.432 (JECFA) and 1.427–1.437 (FCC) .
- Resolution Steps :
- Validate instrument calibration using NIST-traceable standards.
- Perform Karl Fischer titration to rule out water interference.
- Compare with IR spectra (strong C=O stretch at ~1715 cm<sup>-1</sup> and O-H stretch at ~3400 cm<sup>-1</sup>) to confirm structural integrity .
- Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) for consensus values .
Advanced: What experimental strategies optimize the synthesis of this compound to minimize byproducts like 4-hydroxy-5-octanone?
Methodological Answer:
The synthesis via partial oxidation of 5-octanol requires precise control:
- Use a catalytic system of pyridinium chlorochromate (PCC) in dichloromethane at 0°C to selectively oxidize the secondary alcohol while preserving the tertiary hydroxyl group.
- Monitor reaction progress by TLC (Rf ~0.4 in hexane:ethyl acetate, 3:1).
- Purify via fractional distillation under reduced pressure (bp ~120°C at 15 mmHg) to separate isomers. Confirm regioselectivity via GC-MS (m/z 144.21 [M]<sup>+</sup>) and <sup>13</sup>C NMR .
Advanced: How can researchers analyze the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds (typically >150°C).
- Photostability : Expose samples to UV light (254 nm) and monitor ketone degradation via HPLC-UV at 210 nm. Use amber vials for long-term storage.
- Hydrolytic Stability : Accelerate aging at 40°C/75% relative humidity for 28 days. Quantify hydrolysis products (e.g., 4-octanone) via GC-MS .
Advanced: What strategies resolve contradictions in spectral data (e.g., MS fragmentation patterns) reported for this compound?
Methodological Answer:
- MS Fragmentation : The molecular ion peak (m/z 144) should exhibit key fragments at m/z 85 (C4H9CO<sup>+</sup>) and m/z 59 (C3H7O<sup>+</sup>). Discrepancies may arise from ion source variability.
- Resolution :
- Use high-resolution MS (HRMS) to confirm exact masses (e.g., m/z 144.1150 for C8H16O2).
- Compare with reference spectra from peer-reviewed libraries (e.g., Adams’ Identification of Essential Oil Components) .
- Reanalyze under consistent ionization conditions (EI at 70 eV) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile ketone emissions.
- Waste Disposal : Collect organic waste in halogen-free containers for incineration. Follow OSHA 29 CFR 1910.1200 and ECHA guidelines for hazardous ketones .
Advanced: How can computational chemistry (e.g., DFT) predict the reactivity of this compound in catalytic reactions?
Methodological Answer:
- Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) to calculate:
- Electron density maps (identify nucleophilic/electrophilic sites).
- Transition states for ketone reduction (e.g., NaBH4).
- Validation : Compare computed IR frequencies (C=O stretch) with experimental data. Adjust solvent models (PCM for water) to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
